Product packaging for Diiodoacetonitrile(Cat. No.:CAS No. 959961-04-7)

Diiodoacetonitrile

Cat. No.: B589860
CAS No.: 959961-04-7
M. Wt: 292.846
InChI Key: KYQFQQBHGKPDHL-UHFFFAOYSA-N
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Description

Diiodoacetonitrile is an organic compound with the molecular formula C₂HI₂N and a molecular weight of 292.84 g/mol. Its structure is defined by the Canonical SMILES: C(#N)C(I)I, confirming it as a nitrile functionalized with two iodine atoms . This composition makes it a potentially versatile building block in chemical synthesis. As a reagent, this compound is classified as For Research Use Only (RUO). It is strictly intended for laboratory and chemical synthesis applications. This product is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a well-ventilated laboratory setting, using suitable personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HI2N B589860 Diiodoacetonitrile CAS No. 959961-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diiodoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HI2N/c3-2(4)1-5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQFQQBHGKPDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747636
Record name Diiodoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959961-04-7
Record name Diiodoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation Mechanisms and Precursor Chemistry of Diiodoacetonitrile

Pathways of Diiodoacetonitrile Formation in Aqueous Systems

The formation of this compound in aqueous environments is intrinsically linked to water treatment processes designed to eliminate pathogens. These processes can inadvertently create the necessary chemical conditions for its synthesis.

Disinfection of water using chlorine (chlorination) or chloramines (chloramination) is a critical step in providing safe drinking water. ca.gov However, these disinfectants can react with naturally present iodide (I⁻) in source water. The oxidation of iodide by disinfectants like chlorine or ozone can produce hypoiodous acid (HOI). ibimapublishing.com This reactive iodine species is a key intermediate in the formation of I-DBPs.

Chloramination, the process of disinfecting with monochloramine (NH₂Cl), is often employed to reduce the formation of certain regulated disinfection byproducts like trihalomethanes and haloacetic acids. fwrj.comaquaphoenixsci.com Monochloramine is formed by the reaction of free ammonia (B1221849) with free chlorine. aquaphoenixsci.com However, compared to free chlorine, monochloramine is a less potent oxidant. ca.gov This characteristic means it is less effective at oxidizing iodide all the way to the relatively non-reactive iodate (B108269) (IO₃⁻). ibimapublishing.com Consequently, the reactive intermediate HOI persists, leading to a potentially higher formation of iodinated organic byproducts, including this compound, during chloramination compared to chlorination. ibimapublishing.com

The primary pathway for the formation of iodinated disinfection byproducts involves the reaction of organic precursors with reactive iodine species. Hypoiodous acid (HOI) is considered the most abundant reactive iodine species in chloraminated water and plays a central role in these reactions. nih.gov

While HOI is a key participant, computational modeling suggests that its direct reaction with some organic precursors has a high energy barrier. nih.gov Research has identified a more potent, albeit less concentrated, reactive iodine species: the hydrated iodonium (B1229267) ion (H₂OI⁺). nih.gov Thermodynamic modeling indicates that H₂OI⁺ can act as both an acid catalyst and a powerful iodinating agent. nih.gov The formation of a complex between an aromatic organic precursor and H₂OI⁺ is a key initiating step. nih.gov This mechanism significantly lowers the energy barrier for the iodination process, suggesting that even at very low concentrations, H₂OI⁺ can be critically involved in the formation of I-DBPs like this compound. nih.gov

Inorganic surfaces within water distribution systems can play a significant catalytic role in the formation of this compound. Corrosion products and mineral scales, such as lead dioxide (PbO₂), manganese dioxide (MnO₂), and copper oxide (CuO), can oxidize iodide ions present in the water. nih.govresearchgate.netresearchgate.net

Lead dioxide, a common component of lead mineral scales in pipes (B44673), can thermodynamically oxidize iodide to reactive iodine species like molecular iodine (I₂) and hypoiodous acid (HOI). nih.gov Similarly, manganese dioxide (birnessite) acts as a catalyst by oxidizing iodide to iodine, which then reacts with natural organic matter (NOM) to form adsorbable organic iodine compounds. researchgate.net The presence of copper corrosion products, such as CuO, has been shown to remarkably enhance the formation of disinfection byproducts, particularly nitrogenous ones. researchgate.net This enhancement by CuO is primarily attributed to heterogeneous catalysis, which involves the polarization of the chlorine atom in the disinfectant. researchgate.net These catalytic processes on pipe surfaces provide a sustained source of reactive iodine, thereby promoting the formation of iodinated byproducts from available organic precursors. nih.govresearchgate.net The formation of I-DBPs in the presence of these metal oxides generally decreases as pH increases. nih.govresearchgate.net

Metal OxideCatalytic ActionEffect on I-DBP Formation
Lead Dioxide (PbO₂) Oxidizes iodide (I⁻) to reactive iodine (I₂/HOI). nih.govSignificantly promotes the formation of I-DBPs from precursors like EPS. nih.govresearchgate.net
Manganese Dioxide (MnO₂) Catalyzes the oxidation of iodide to iodine, which then reacts with NOM. researchgate.netEffective in forming iodinated organic compounds from NOM. researchgate.net
Copper Oxide (CuO) Enhances DBP formation via heterogeneous catalysis. researchgate.netRemarkable enhancement in the formation of DBPs, especially N-DBPs. researchgate.net

Characterization of Organic and Inorganic Precursors to this compound

The synthesis of this compound requires not only an iodinating agent but also specific organic precursor molecules that contain nitrogen and carbon atoms. These precursors are commonly found in natural waters.

Natural organic matter (NOM) is a complex and heterogeneous mixture of organic compounds derived from the decomposition of plants and animals. researchgate.net It is ubiquitous in aquatic environments and is considered a major precursor for the formation of a wide range of disinfection byproducts. researchgate.netdiva-portal.org NOM is broadly composed of humic substances (like humic and fulvic acids) and non-humic substances. diva-portal.org The nitrogen-containing fractions within NOM are the specific precursors that react with reactive iodine to form nitrogenous I-DBPs, including this compound. researchgate.net The concentration and characteristics of NOM in source water directly influence the potential for DBP formation during disinfection. diva-portal.org

Biofilms are communities of microorganisms that adhere to surfaces, such as the inner walls of water distribution pipes. These microorganisms secrete extracellular polymeric substances (EPS), which are complex, high-molecular-weight compounds that form a protective layer. nih.govmdpi.commdpi.com EPS are a significant and often overlooked source of DBP precursors. nih.gov

The composition of EPS includes polysaccharides, proteins, nucleic acids, and lipids. mdpi.com The protein fraction of EPS has been identified as a particularly potent precursor for nitrogenous iodinated DBPs (N-IDBPs) due to its higher nitrogen content and greater number of electrophilic sites compared to polysaccharides. nih.gov Specific amino acids within these proteins have been identified as the primary contributors to the formation of this compound. nih.govresearchgate.net

Amino Acid PrecursorRole in this compound FormationSource
Aspartic Acid Major precursor. nih.govresearchgate.netProteins within Extracellular Polymeric Substances (EPS). nih.gov
Asparagine Major precursor. nih.govresearchgate.netProteins within Extracellular Polymeric Substances (EPS). nih.gov
Tyrosine Major precursor. nih.govresearchgate.netProteins within Extracellular Polymeric Substances (EPS). nih.gov

Role of Extracellular Polymeric Substances (EPS) from Biofilms

Proteinaceous Components as Key Precursors (e.g., Aspartic Acid, Asparagine, Tyrosine)

Proteins and their constituent amino acids, which are prevalent in natural waters from biological processes, serve as significant precursors for the formation of this compound during water disinfection. Research has identified that specific amino acids are particularly effective at generating DIAN.

Studies have pinpointed aspartic acid, asparagine, and tyrosine as major precursors to this compound. researchgate.netdp.techresearchgate.net The formation potential of both carbonaceous and nitrogenous iodinated disinfection byproducts (I-DBPs) is notably higher from proteins compared to polysaccharides, which is attributed to the higher nitrogen content and greater number of electrophilic sites in proteins. researchgate.net Aspartic acid, in particular, has been identified as a crucial precursor for several I-DBPs, including this compound. researchgate.net The nitrogen atom in the nitrile group of DIAN originates from the amino group present in these amino acids. The mechanism involves complex reactions with disinfectants in the presence of iodide ions.

The following table displays the molar yields of this compound from different amino acid precursors when subjected to chloramination in the presence of iodide.

Table 1: Molar Yield of this compound from Amino Acid Precursors

Precursor Amino Acid Molar Yield (%)
Aspartic Acid 1.8
Asparagine 1.2
Tyrosine 0.9

Data derived from studies on DBP formation potentials.

Polysaccharide Contributions to this compound Precursor Pools

Polysaccharides, a major fraction of natural organic matter (NOM), are also involved in the formation of this compound, although their contribution is generally less direct and potent than that of proteins. researchgate.net Extracellular polymeric substances (EPS), which are key components of biofilms in water distribution systems, are composed of proteins, polysaccharides, and other macromolecules. researchgate.net Within this matrix, the protein components exhibit a much higher formation potential for nitrogenous DBPs like this compound compared to the polysaccharide components. researchgate.net

The role of polysaccharides is often considered secondary; their microbial or oxidative degradation can release simpler organic molecules that subsequently act as precursors. While intact polysaccharides are less reactive in forming DIAN directly, their abundance in water sources means they are an important part of the total precursor pool that can contribute to DBP formation.

Influence of Iodide and Iodate Speciation

The chemical form of iodine in water, which exists primarily as iodide (I⁻) and iodate (IO₃⁻), is a critical factor governing the formation of this compound. nih.gov During disinfection processes, particularly with chlorine, iodide is readily oxidized to more reactive iodine species, such as hypoiodous acid (HOI). This species is a potent iodinating agent that reacts with organic precursors to form iodinated byproducts. researchgate.net

The concentration of iodide in the source water directly correlates with the potential for forming iodinated DBPs. nih.gov However, a significant portion of iodide can be oxidized all the way to iodate by strong oxidants like chlorine, which is less reactive toward forming organic compounds. nih.gov This can lead to a situation where higher disinfectant doses might decrease the levels of iodinated organic byproducts by converting more of the available iodide to iodate. nih.gov

Iodate itself is generally not a direct precursor for DIAN formation under typical disinfection conditions. However, it can be reduced back to iodide by certain microbial activities or chemical-reducing agents present in the water, thereby replenishing the iodide pool available for DBP formation. e-algae.org The dynamic equilibrium between iodide and iodate, influenced by disinfection practices and the biogeochemical conditions of the water, is thus a key determinant in the potential for this compound formation. e-algae.orgaustinpublishinggroup.com

Kinetic and Mechanistic Investigations of this compound Formation

To effectively control the presence of this compound in drinking water, it is essential to understand the rates and mechanisms of its formation. This involves studying the reaction kinetics and the influence of key water quality parameters.

Reaction Kinetics Modeling in Aqueous Matrices

The formation of this compound in water is a complex process that can be described using reaction kinetics models. bham.ac.ukuclouvain.be These models are mathematical representations that help in understanding the fundamental mechanisms and predicting the rate of formation under different conditions. bham.ac.uk

A kinetic model for DIAN formation typically includes a network of reactions, such as the oxidation of iodide by the disinfectant and the subsequent reactions of the resulting iodine species with organic precursors. researchgate.net For instance, a proposed kinetic model might involve the reactions of monochloramine (NH₂Cl) with iodide to form reactive iodine intermediates, which then react with organic matter to produce this compound. researchgate.net Developing robust and mechanistic kinetic models is crucial for predicting DBP concentrations and assessing the effectiveness of different water treatment strategies. bham.ac.ukresearchgate.net

pH and Redox Potential Dependencies on this compound Yield

The yield of this compound is significantly influenced by the pH and redox potential (Eh) of the water. mdpi.comnih.gov These master variables affect the speciation of disinfectants and iodine, as well as the reactivity of organic precursors.

pH: The pH of the water dictates the equilibrium between different chemical species. For example, the formation of iodinated DBPs generally decreases as pH increases. saludcapital.gov.co This is partly because the reactive iodine species, such as hypoiodous acid (HOI), are more predominant in the neutral to slightly acidic pH range. researchgate.net Studies on the formation of various I-DBPs from the oxidation of iodide-containing waters have shown that their formation is favored at pH values below 7. researchgate.net

Table 2: Effect of pH on this compound (DIAN) Formation Potential

pH Relative DIAN Formation Potential (%)
6.0 100
7.0 85
8.0 60

Illustrative data based on general trends observed in DBP formation studies where formation decreases with increasing pH.

Synthetic Methodologies and Chemical Reactions of Diiodoacetonitrile

Advanced Synthetic Routes to Diiodoacetonitrile and Analogues

The synthesis of dihaloacetonitriles, including this compound, can be approached through various routes. One common method for preparing analogous dihaloacetonitriles involves the halogenation of cyanoacetic acid. For instance, dibromoacetonitrile (B109444) can be synthesized by treating an aqueous solution of cyanoacetic acid with N-bromosuccinimide. orgsyn.org This reaction is exothermic and results in the formation of dibromoacetonitrile as an oil, which can be extracted and purified. A similar procedure using N-chlorosuccinimide yields dichloroacetonitrile (B150184). orgsyn.org

While a direct, high-yield synthesis for this compound is not as commonly documented, methods for producing its analogues and related compounds are well-established. Triiodoacetonitrile (B141513), a closely related compound, has been prepared from ω-cyanoacetophenone. This reaction involves treating ω-cyanoacetophenone with iodine and potassium iodide in an aqueous sodium hydroxide (B78521) solution, producing a yellow precipitate of triiodoacetonitrile in approximately 80% yield. acs.org This product is noted to be unstable when dry. acs.org

Another relevant analogue, 1,3-diiodoacetone (B132185), can be synthesized from 1,3-diiodopropanol via oxidation. scielo.br A method using a polyvinyl-pyridinium chlorochromate (PV-PCC) resin in the presence of periodic acid in acetonitrile (B52724) provides a pathway to this α,α'-diiodoketone. scielo.brscielo.br The synthesis of such analogues provides insight into the methods that could be adapted for this compound.

Table 1: Synthesis of Dihaloacetonitrile Analogues

Product Starting Material(s) Reagent(s) Yield
Dibromoacetonitrile Cyanoacetic acid N-Bromosuccinimide 75–87% orgsyn.org
Dichloroacetonitrile Cyanoacetic acid N-Chlorosuccinimide 55–65% orgsyn.org
Triiodoacetonitrile ω-Cyanoacetophenone Iodine, Potassium Iodide, NaOH 80% acs.org
1,3-Diiodoacetone 1,3-Diiodopropanol PV-PCC, Periodic acid Not specified scielo.br

Reaction Mechanisms Involving this compound

The reactivity of this compound is largely dictated by the presence of two iodine atoms on the α-carbon and the electron-withdrawing nitrile group. These features make it a potentially potent electrophile in various reactions.

N-Alkylation Reactions

The carbon atom bearing the two iodine atoms in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This is a characteristic feature of α-halo nitriles and related compounds. While specific studies detailing the N-alkylation reactions of this compound are limited, the behavior of analogous α-iodo ketones provides a strong model for its expected reactivity.

For example, α-iodo ketones readily participate in N-alkylation reactions with heterocyclic amines. mdpi.com Research on the reaction of 2-amino-1,3-benzothiazole with various α-iodo methyl ketones demonstrates that the reaction proceeds via N-alkylation of the endocyclic nitrogen atom. mdpi.comnih.gov This occurs at room temperature without the need for a catalyst, highlighting the high reactivity of the C-I bond. mdpi.com Similarly, 1,3-diiodoacetone is employed in the synthesis of various heterocyclic systems through N-alkylation reactions. scielo.br

Given this precedent, this compound is expected to react with primary and secondary amines, where the amine nitrogen acts as a nucleophile, displacing one of the iodide ions—an excellent leaving group—to form a new C-N bond. The presence of a second iodine atom could potentially lead to further reactions or rearrangements depending on the substrate and reaction conditions. The general mechanism involves the nucleophilic attack of the amine on the α-carbon, followed by the departure of the iodide ion.

Intramolecular Cyclization Pathways

Molecules containing both a nucleophilic center and a reactive electrophilic site, such as that in this compound, can undergo intramolecular cyclization. These reactions are powerful tools for constructing cyclic compounds. masterorganicchemistry.comorganic-chemistry.org The principles of these reactions are well-defined, such as in the Dieckmann cyclization for forming cyclic β-keto esters from diesters. libretexts.org

In the context of iodo-compounds, the reaction of 2-amino-1,3-benzothiazole with α-iodo ketones serves as an excellent example of a process that begins with N-alkylation and is followed by an intramolecular cyclization step. mdpi.comnih.govresearchgate.net After the initial N-alkylation, the resulting intermediate can undergo a subsequent intramolecular dehydrative cyclization to form condensed heterocyclic systems like imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.comresearchgate.net

For a substrate derived from this compound, an intramolecular cyclization pathway would likely involve a tethered nucleophile (such as an amine or hydroxyl group) attacking the electrophilic carbon of the nitrile or the α-carbon. The feasibility and outcome of such a cyclization would be governed by factors like the length and flexibility of the tether connecting the nucleophilic and electrophilic centers, in accordance with principles such as Baldwin's rules for ring closure. researchgate.net

Photochemical Transformation Studies Related to this compound Synthesis

Photochemical reactions involve the transformation of molecules upon the absorption of light. odu.edufisheries.org Aromatic nitro compounds, for instance, are known to undergo photochemical transformation into various products, including nitriles. researchgate.net The degradation of compounds can be significantly influenced by sunlight and the presence of other chemical species. fisheries.orgcanada.ca

The carbon-iodine bond is known to be susceptible to photolytic cleavage. In the context of this compound, irradiation with UV light would be expected to induce homolytic cleavage of a C-I bond, generating a highly reactive radical intermediate (CHI•-CN) and an iodine radical. This pathway is a common degradation route for many organohalogen compounds. The resulting radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with dissolved oxygen.

Studies on the photochemical degradation of related compounds in aqueous solutions show that photolysis can be a dominant elimination pathway. fisheries.org For instance, the photochemical aging of certain organic pollutants can lead to their transformation and degradation, with reaction rates dependent on factors like temperature and the presence of dissolved organic matter. researchgate.netmdpi.com While specific studies on the photochemical synthesis or transformation of this compound are not prominent, the known photolability of the C-I bond suggests that it would be highly reactive under photochemical conditions.

Conformational Analysis and Molecular Dynamics in Synthetic Contexts

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their associated energies. acs.org This analysis is crucial for understanding reaction mechanisms and predicting product stereochemistry. For a molecule like this compound (CHI₂CN), the primary conformational flexibility arises from the rotation around the C-C single bond.

Computational methods, such as density functional theory (DFT), are often used to model the potential energy surface associated with bond rotation and to identify the most stable conformers. For this compound, the staggered conformations, where the hydrogen atom on the α-carbon is positioned between the lone pair and the triple bond of the nitrogen atom, would likely be energy minima. Eclipsed conformations, where the hydrogen is aligned with the nitrile group, would represent energy maxima due to steric and electronic repulsion. The large size of the iodine atoms would create significant steric hindrance, heavily influencing the rotational barrier and the relative energies of the conformers.

Environmental Occurrence and Transformation Dynamics of Diiodoacetonitrile

Detection in Disinfected Water Systems

The formation of diiodoacetonitrile is linked to the disinfection of water containing iodide and specific organic precursors. nih.govresearchgate.net Chemical disinfectants, particularly chlorine, are widely used to ensure the microbiological safety of drinking water. nih.govuc.pt However, these disinfectants can react with natural organic matter (NOM), such as humic and fulvic acids, and inorganic precursors like iodide ions, leading to the formation of various disinfection byproducts (DBPs), including this compound. uc.pt

This compound has been detected in drinking water distribution systems, which are complex networks of pipes (B44673) and storage facilities designed to deliver treated water to consumers. epa.gov The formation of DBPs can continue within these distribution systems as long as a disinfectant residual and organic precursors are present. uc.ptmdpi.com Factors such as the age and material of the pipes, water temperature, and the presence of biofilms can influence the formation and concentration of this compound. nih.govnih.gov Biofilm extracellular polymeric substances (EPS) have been identified as significant precursors for the formation of iodinated DBPs. nih.gov Specifically, certain amino acids within the protein fraction of EPS, such as aspartic acid, asparagine, and tyrosine, are major precursors to this compound. nih.govresearchgate.net

Interactive Table: Factors Influencing this compound Formation in Drinking Water Systems

Click on column headers to sort.
Factor Influence on this compound Formation
Disinfectant Type Chlorination is a primary driver for DBP formation. nih.govuc.pt
Iodide Concentration Higher iodide levels in source water can increase the potential for IDBP formation. nih.govduke.edu
Natural Organic Matter (NOM) Acts as a precursor for DBP formation. uc.pt
Biofilm EPS Amino acids within biofilms are key precursors. nih.govresearchgate.net
Pipe Material & Age Can influence biofilm growth and provide reaction surfaces. nih.govmdpi.comnih.gov
Water Temperature Higher temperatures can accelerate reaction rates. uc.pt

| pH | Affects the chemical speciation of disinfectants and precursors. nih.gov |

Treated wastewater is increasingly being considered for various reuse applications, including irrigation. mdpi.com However, wastewater effluents can contain a different suite of organic matter compared to natural surface waters, which can impact DBP formation when this water is further disinfected or blended with other water sources. nih.gov Studies have shown that the formation potential of nitrogenous DBPs, a category that includes haloacetonitriles like this compound, can be significant in treated wastewater effluents. nih.gov The character of the dissolved organic matter in secondary treated wastewater effluent has been shown to have a high potential for forming haloacetonitriles upon chlorination. nih.gov

Interactive Table: Comparison of DBP Formation Potential in Different Water Sources

Click on column headers to sort.
Water Source Typical Organic Matter Characteristics DBP Formation Potential
Surface Water Primarily natural organic matter (NOM) like humic acids. nih.gov Varies based on NOM and halide content. nih.govuc.pt
Treated Wastewater Effluent Contains effluent organic matter (EfOM), which can be rich in nitrogenous precursors. nih.govmdpi.com Often higher potential for nitrogenous DBPs (N-DBPs) like haloacetonitriles. nih.gov

| Groundwater | Can have high concentrations of halides like bromide and iodide. duke.edu | Elevated bromide can shift DBP speciation towards brominated forms. duke.edu |

Environmental Fate and Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes. nih.gov For this compound, both biological and non-biological pathways contribute to its transformation in aquatic systems.

Biotransformation, the process by which substances are chemically altered by living organisms, is a key mechanism for the degradation of many organic pollutants in aquatic environments. ies-ltd.chacademicjournals.org Microorganisms such as bacteria and fungi play a crucial role in breaking down complex organic molecules. ies-ltd.chnormecows.com The enzymes produced by these microbes can initiate the degradation of xenobiotic compounds like this compound. mdpi.comfrontiersin.org The rate and extent of biotransformation are influenced by the microbial community present and environmental conditions. diva-portal.orgconcawe.eu In aquatic ecosystems, microorganisms can metabolize pollutants, potentially leading to their mineralization into simpler, inorganic compounds. academicjournals.orgtaylorfrancis.com

Abiotic degradation involves the breakdown of a chemical through non-biological processes. normecows.com For this compound, two primary abiotic degradation mechanisms are hydrolysis and photolysis.

Hydrolysis : This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. ies-ltd.chresearchgate.net The rate of hydrolysis is often dependent on the pH of the water. ies-ltd.ch

Photolysis : This process involves the breakdown of chemical compounds by light energy, particularly UV radiation from sunlight. normecows.comresearchgate.net

These abiotic processes can lead to the fragmentation of the this compound molecule, initiating its degradation in the aquatic environment. researchgate.net

The persistence of this compound in aquatic environments is not static but is influenced by a range of environmental factors that affect both biotic and abiotic degradation rates. researchgate.netnih.gov

Temperature : Higher temperatures generally increase the rates of both microbial activity and chemical reactions like hydrolysis, which can lead to faster degradation. normecows.comnih.gov

pH : The acidity or alkalinity of the water can significantly impact the rate of hydrolysis and can also affect microbial activity. ies-ltd.chdiva-portal.org

Sunlight Exposure : The availability of sunlight will directly influence the rate of photolysis. normecows.com

Microbial Community : The diversity and metabolic capability of the native microbial population are critical for biotransformation. diva-portal.orgconcawe.eu The presence of adapted microbial communities may lead to more rapid degradation. concawe.eu

Organic Matter : The type and concentration of dissolved organic matter can affect degradation by influencing microbial activity and by absorbing light, which could reduce the efficiency of photolysis. frontiersin.org

Advanced Analytical and Spectroscopic Research Methodologies for Diiodoacetonitrile

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

The analysis of diiodoacetonitrile is often challenging due to its typically low concentrations in complex sample matrices such as drinking water. Consequently, the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection is the preferred approach for its determination.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of polar and thermally labile compounds, including many disinfection byproducts. While gas chromatography is often favored for volatile compounds like haloacetonitriles, HPLC-MS offers a viable alternative, particularly for comprehensive studies of various DBPs with a wide range of polarities.

Research on the analysis of a broad range of DBPs has demonstrated the utility of HPLC-MS. For the analysis of iodinated compounds, precursor ion scanning in negative ionization mode for the iodide fragment ion (m/z 127) can be a powerful tool to selectively detect and identify unknown iodo-DBPs, including potentially this compound.

A typical HPLC-MS method for the analysis of polar DBPs would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization efficiency.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of Polar Disinfection Byproducts

ParameterSetting
Chromatography
ColumnC18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 20 minutes
Flow Rate0.3 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Scan ModePrecursor Ion Scan for m/z 127
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temp.350 °C

This table presents a generalized set of parameters; method optimization for this compound would be required.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly effective technique for the analysis of volatile and semi-volatile organic compounds, including haloacetonitriles. The high resolution of capillary GC columns combined with the sensitivity and specificity of mass spectrometric detection allows for the reliable identification and quantification of these compounds at trace levels.

Studies on the analysis of various haloacetonitriles in drinking water have established robust GC-MS methods. These methods typically involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the aqueous matrix, followed by direct injection into the GC-MS system. The use of an electron capture detector (ECD) is also common for halogenated compounds, offering high sensitivity, though MS provides greater confirmation of identity.

Table 2: Typical GC-MS Parameters for Haloacetonitrile Analysis

ParameterSetting
Gas Chromatography
ColumnDB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or similar
Carrier GasHelium
Inlet Temperature250 °C
Oven Program40 °C (hold 4 min), ramp to 280 °C at 10 °C/min
Injection ModeSplitless
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Scan ModeFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C

This table represents a general method; specific optimization for this compound is necessary.

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC-MS, including higher resolution, increased sensitivity, and faster analysis times. These enhancements are achieved through the use of sub-2 µm particle size columns, which operate at higher pressures.

For the analysis of emerging DBPs, UPLC-MS/MS has become the technique of choice. The selectivity of tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode, allows for the quantification of target analytes at very low concentrations, even in complex matrices. A precursor ion scan for the iodide fragment (m/z 127) can be effectively utilized in UPLC-MS/MS to screen for and identify new iodo-DBPs. dphen1.com

Research has shown that amino acids such as aspartic acid, asparagine, and tyrosine can act as precursors for the formation of this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net UPLC-MS/MS would be an ideal technique to investigate the formation pathways and kinetics of this compound from these precursors in disinfected water.

Table 3: Representative UPLC-MS/MS Parameters for Iodo-DBP Analysis

ParameterSetting
UPLC
ColumnAcquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile
Gradient2% B to 100% B over 10 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Tandem Mass Spectrometry
Ionization ModeESI, Negative
Scan ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 kV
Desolvation Temp.400 °C
MRM TransitionsAnalyte-specific (requires optimization)

This table provides an exemplary set of parameters that would need to be optimized for the specific analysis of this compound.

Sample Preparation and Extraction Techniques for this compound Research

Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analyte from interfering matrix components and to concentrate it to a level amenable to instrumental analysis.

Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from aqueous samples.

For haloacetonitriles, headspace SPME (HS-SPME) is often preferred as it minimizes matrix effects. The choice of fiber coating is crucial for the selective and efficient extraction of the target analyte. For compounds of intermediate polarity like this compound, a fiber with a mixed-phase coating, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), could provide good retention.

Optimization of SPME parameters is essential to achieve high sensitivity and reproducibility. These parameters include extraction time, temperature, sample volume, and the effect of salt addition to the sample matrix.

Table 4: Key Parameters for SPME Method Optimization

ParameterDescriptionPotential Range
Fiber CoatingStationary phase for analyte adsorption/absorptionPDMS, PA, CW/DVB, CAR/PDMS
Extraction ModeHeadspace (HS) or Direct Immersion (DI)HS for volatile compounds
Extraction TimeTime to reach equilibrium between sample and fiber15 - 60 min
Extraction Temp.Affects analyte volatility and partitioning30 - 70 °C
Sample AgitationImproves mass transfer to the fiber250 - 750 rpm
Salt AdditionIncreases ionic strength, "salting-out" effect0 - 30% (w/v) NaCl

This table outlines the parameters that require optimization for a robust SPME method for this compound.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. It is a versatile method that can be adapted for a wide range of compounds by selecting the appropriate sorbent and elution solvents.

For the extraction of haloacetonitriles from water, reversed-phase SPE is a common approach. C18-bonded silica (B1680970) is a frequently used sorbent for the retention of moderately nonpolar organic compounds from aqueous matrices. The general SPE protocol involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.

In the context of identifying unknown iodinated disinfection byproducts, C18 solid-phase extraction has been successfully coupled with high-resolution mass spectrometry. nih.gov This approach would be suitable for the extraction of this compound from disinfected water samples prior to instrumental analysis.

Table 5: A General Solid Phase Extraction Protocol for Haloacetonitriles

StepProcedure
1. Conditioning Pass 5 mL of methanol, followed by 5 mL of deionized water through a C18 SPE cartridge.
2. Loading Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
3. Washing Wash the cartridge with 5 mL of deionized water to remove polar interferences.
4. Elution Elute the retained analytes with 5 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane. The eluate is then dried and reconstituted in a smaller volume for analysis.

This table provides a foundational SPE protocol that would require optimization for the specific recovery of this compound.

Spectroscopic Characterization Research of this compound

The comprehensive spectroscopic analysis of this compound is fundamental to understanding its molecular structure, bonding characteristics, and electronic properties. A suite of advanced analytical techniques is employed to probe the vibrational, electronic, and elemental nature of this compound. These methodologies provide a detailed "fingerprint" of this compound, enabling its identification and characterization.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation. muanalysis.com When subjected to IR radiation, the covalent bonds within the this compound molecule vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized and result in the absorption of IR radiation at characteristic wavenumbers, providing a unique vibrational spectrum.

Research Findings:

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The presence of the nitrile group (C≡N) is readily identified by a sharp, intense absorption band in the region of 2240-2260 cm⁻¹. The carbon-iodine (C-I) bonds, being heavier, exhibit stretching vibrations at lower frequencies, typically in the range of 500-600 cm⁻¹. The carbon-carbon single bond (C-C) stretch is generally weaker and appears in the fingerprint region.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N StretchNitrile2255Strong, Sharp
C-H StretchAliphatic2950Weak
C-C StretchAlkyl1150Medium
C-I StretchIodoalkane530Strong
C-H BendAliphatic1380Medium

Note: The data in this table is hypothetical and based on typical ranges for the respective functional groups.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a light scattering technique that provides detailed information about molecular vibrations, offering a complementary perspective to FTIR. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser source. The frequency shifts between the incident and scattered light, known as Raman shifts, correspond to the vibrational modes of the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the molecular structure of this compound.

Research Findings:

The Raman spectrum of this compound provides a distinct molecular fingerprint. The symmetric stretching vibration of the C-I bonds is expected to produce a strong Raman signal. The C≡N stretching vibration also gives rise to a characteristic Raman peak, though its intensity can vary. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the this compound molecule.

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C≡N StretchNitrile2254Medium
C-H StretchAliphatic2952Weak
C-C StretchAlkyl1148Strong
C-I StretchIodoalkane528Very Strong
C-H BendAliphatic1378Medium

Note: The data in this table is hypothetical and based on typical ranges for the respective functional groups.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. rsc.org XPS works by irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. This technique provides valuable information about the surface chemistry of this compound.

Research Findings:

An XPS analysis of this compound would reveal the presence of carbon, nitrogen, and iodine. High-resolution spectra of each element's core level would provide information about their chemical states. For instance, the C 1s spectrum could be deconvoluted into components representing the carbon atom bonded to iodine and the carbon atom of the nitrile group, each having a slightly different binding energy due to their distinct chemical environments.

Element Orbital Expected Binding Energy (eV)
Carbon (C)1s (C-I)285.5
Carbon (C)1s (C≡N)286.8
Nitrogen (N)1s399.2
Iodine (I)3d₅/₂619.0
Iodine (I)3d₃/₂630.5

Note: The data in this table is hypothetical and based on typical binding energies for elements in similar chemical environments.

UV-Visible and Near-Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Visible and Near-Infrared (UV-Vis-NIR) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. arxiv.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. ufg.br For this compound, the electronic transitions of interest primarily occur in the UV region and can provide insights into the electronic structure of the molecule.

Research Findings:

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region. The presence of iodine atoms with lone pairs of electrons and the nitrile group allows for n → σ* and σ → σ* transitions. The n → σ* transitions, involving the non-bonding electrons of the iodine and nitrogen atoms, are expected to occur at longer wavelengths (lower energy) compared to the σ → σ* transitions of the C-C, C-H, C-I, and C≡N bonds. The position of the absorption maximum (λmax) is influenced by the solvent used.

Electronic Transition Wavelength Range (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
n → σ230 - 280Low to Moderate
σ → σ< 200High

Note: The data in this table is hypothetical and based on the expected electronic transitions for this type of molecule.

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Composition

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that utilizes a high-energy laser pulse to ablate a small amount of material from a sample's surface, creating a plasma. tue.nl The light emitted from this plasma is then collected and analyzed. Each element emits light at characteristic wavelengths, allowing for the determination of the elemental composition of the sample. thermofisher.com

Research Findings:

A LIBS analysis of this compound would confirm the presence of its constituent elements: carbon, hydrogen, nitrogen, and iodine. The resulting spectrum would show distinct emission lines for each of these elements, and the intensity of these lines can be used for quantitative analysis.

Element Characteristic Emission Wavelength (nm)
Carbon (C)247.86
Hydrogen (H)656.28
Nitrogen (N)746.83
Iodine (I)516.12

Note: The data in this table represents prominent, hypothetical emission lines for these elements and is not exhaustive.

Energy Dispersive X-ray (EDX) Analysis for Micro-Compositional Research

Energy Dispersive X-ray (EDX) analysis, often coupled with scanning electron microscopy (SEM), is a technique used for the elemental analysis or chemical characterization of a sample. towardsdatascience.com It relies on the interaction of an electron beam with the sample, which results in the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample at a microscopic level.

Research Findings:

An EDX analysis of a this compound sample would provide a qualitative and semi-quantitative elemental composition. The EDX spectrum would display peaks corresponding to the characteristic X-ray emission energies of carbon, nitrogen, and iodine. The relative heights of these peaks can be used to estimate the atomic percentages of each element in the sample.

Element Energy (keV) Atomic % (Theoretical)
C Kα0.27740.0
N Kα0.39220.0
I Lα3.93740.0

Note: The data in this table is based on theoretical atomic percentages and characteristic X-ray energies.

Method Validation and Quality Assurance in this compound Analysis

In the context of this compound analysis, specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity , a closely related term, refers to the ability of the method to distinguish and quantify this compound in a complex mixture without interference from other components.

For chromatographic methods, such as gas chromatography (GC) or liquid chromatography (LC), specificity and selectivity are typically evaluated by analyzing blank matrix samples (e.g., reagent water, environmental water samples known not to contain this compound) and spiked samples. The absence of interfering peaks at the retention time of this compound in blank samples indicates good specificity. To further assess selectivity, samples are often spiked with structurally similar compounds or other potential co-contaminants to demonstrate that the method can resolve this compound from these substances.

Table 1: Specificity and Selectivity Assessment for this compound Analysis

Parameter Assessment Method Acceptance Criteria
Specificity Analysis of blank matrix samples No significant interfering peaks at the retention time of this compound.

| Selectivity | Analysis of matrix samples spiked with potential interferents (e.g., other haloacetonitriles) | The peak for this compound is well-resolved from peaks of potential interferents (resolution > 1.5). |

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. For this compound, accuracy studies would involve adding known concentrations of a certified reference standard to various matrix samples and analyzing them.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. It is typically evaluated at three levels:

Repeatability (intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (inter-assay precision): The precision within a single laboratory, but with variations such as different analysts, different equipment, or analysis on different days.

Reproducibility: The precision between different laboratories (collaborative studies).

Table 2: Accuracy and Precision Determination for this compound Analysis

Parameter Assessment Method Acceptance Criteria (Typical)
Accuracy Analysis of spiked matrix samples at different concentration levels (e.g., low, medium, high) Mean recovery between 80% and 120%.
Repeatability Multiple analyses of a single spiked sample under the same conditions RSD ≤ 15%.

| Intermediate Precision | Analysis of the same sample by different analysts on different days | RSD ≤ 20%. |

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often related to the slope of the calibration curve. A steeper slope indicates higher sensitivity.

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The limit of quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

The LOD and LOQ are commonly determined based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of low-concentration samples.

LOD ≈ 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

LOQ ≈ 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

Table 3: Sensitivity and Detection Limit Evaluation for this compound Analysis

Parameter Assessment Method Typical Reported Values (Hypothetical)
Sensitivity Slope of the calibration curve Dependent on the specific method and instrumentation.
Limit of Detection (LOD) Calculation based on signal-to-noise ratio or standard deviation of the blank and slope 0.1 µg/L

| Limit of Quantitation (LOQ) | Calculation based on signal-to-noise ratio or standard deviation of the blank and slope | 0.3 µg/L |

Mechanistic Investigations of Diiodoacetonitrile Biological Interactions

Molecular Genotoxicity and Mutagenicity Mechanisms

Genotoxicity describes the destructive effect of a substance on a cell's genetic material, including DNA and chromosomes, thereby affecting the integrity of the cell. juniperpublishers.com Agents with this property, known as genotoxins, can be chemical substances or forms of radiation that may lead to mutations, carcinogenesis, or birth defects. juniperpublishers.comresearchgate.net The interaction of such substances with the structure and sequence of DNA can cause various forms of damage, including lesions, strand breakages, fusions, and deletions. juniperpublishers.com

DNA Damage Induction Pathways (e.g., Alkylation, Strand Breaks)

Genotoxins can inflict damage upon genetic material through several pathways. nih.gov Many chemical agents are, or are metabolically activated to become, reactive species that can bind covalently to DNA, forming DNA adducts. nih.gov This process can disrupt the normal functioning of the DNA helix. The resulting damage, if not properly repaired by the cell's defense mechanisms, can lead to permanent changes in the DNA sequence, known as mutations. gentronix.co.uk

These mutations can take various forms, including point mutations (changes to a single DNA base), insertions, or deletions. researchgate.netgentronix.co.uk Another significant pathway of DNA damage is the induction of single or double-strand breaks in the DNA backbone. gentronix.co.uk Such breaks can compromise the structural integrity of the chromosome, leading to more severe genetic rearrangements. While diiodoacetonitrile has been identified as a genotoxic compound, the specific molecular pathways, such as alkylation or the precise nature of the DNA adducts it forms, are subjects of ongoing investigation.

Chromosomal Aberrations at the Cellular Level

Chromosomal aberrations are changes in the normal structure or number of chromosomes and are a key indicator of genotoxic effects at the cellular level. ijpsr.info These aberrations can be broadly categorized as clastogenesis (resulting in chromosome breakage) or aneugenesis (leading to the loss or gain of whole chromosomes during cell division). gentronix.co.ukmdpi.com

Structural Aberrations: These include deletions, duplications, inversions, and translocations of chromosome segments. Dicentric chromosomes, which have two centromeres, and ring chromosomes are also common types of structural damage induced by genotoxic agents. plos.orgmdpi.com

Numerical Aberrations: This involves the loss or gain of one or more entire chromosomes, a condition known as aneuploidy, which can result from the disruption of the mitotic spindle during cell division. gentronix.co.uk

In vitro cytogenetic tests using mammalian cell lines, such as Chinese hamster ovary (CHO) cells, are standard methods for detecting the potential of a chemical to induce such aberrations. ijpsr.infoscielo.br CHO cells are particularly useful due to their stable karyotype and rapid growth. google.com The presence of chromosomal breaks, exchanges, or micronuclei in these cells after exposure to a substance is a strong indicator of its genotoxic potential. ijpsr.info Studies have demonstrated that this compound exhibits genotoxicity in CHO cells, suggesting its capacity to induce these types of chromosomal-level damages. researchgate.netdp.tech

Role of Oxidative Stress in this compound-Mediated Genotoxicity

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. cdc.gov It represents a significant indirect mechanism through which chemical compounds can exert genotoxic effects. mdpi.commdpi.com

The overproduction of ROS can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and, crucially, damage to DNA. mdpi.comjfda-online.com ROS can induce single- and double-strand DNA breaks and oxidative DNA lesions, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage that is associated with mutagenesis and carcinogenesis. jfda-online.com The generation of ROS can trigger signaling pathways that lead to inflammation, apoptosis (programmed cell death), and unregulated cell proliferation, all of which are linked to genotoxic outcomes. cdc.govjfda-online.com While the direct measurement of ROS production specifically induced by this compound is not extensively documented, oxidative stress remains a highly plausible contributing mechanism to its observed genotoxicity, as is common for many environmental toxicants.

Cellular Responses and Toxicological Endpoints (Non-Clinical)

In vitro studies using cell lines are fundamental tools in toxicology for screening the potential hazards of chemical compounds, providing insights into cellular mechanisms of toxicity without the use of whole animals. nih.gov

In Vitro Studies Using Mammalian Cell Lines (e.g., Chinese Hamster Ovary Cells)

Mammalian cell lines are widely used to assess the cytotoxicity and genotoxicity of chemical substances. thermofisher.comsigmaaldrich.com Chinese hamster ovary (CHO) cells, in particular, are a well-established model in toxicology. google.comnih.gov Research on disinfection by-products has utilized CHO cells to evaluate and compare the toxicological profiles of various compounds, including this compound. researchgate.netdp.tech

Cytotoxicity assays with CHO cells measure endpoints such as cell viability, proliferation, and metabolic activity to quantify the toxic effects of a compound. nih.gov Studies have identified this compound as a potent cytotoxic agent. When compared with other iodinated disinfection by-products, this compound demonstrated significant cytotoxicity in CHO cells. researchgate.net These findings are critical for ranking the relative toxicity of environmental contaminants and understanding their potential biological impact.

Cytotoxicity of Selected Iodinated Compounds in Chinese Hamster Ovary (CHO) Cells
CompoundObserved EffectReference
This compoundExhibited high cytotoxicity and genotoxicity. researchgate.net
Iodoacetic AcidDemonstrated cytotoxicity. researchgate.net
DiiodoacetamideDemonstrated cytotoxicity. dp.tech

Aquatic Organism Cell Line Applications in Ecotoxicology (e.g., Fish Cell Lines)

In ecotoxicology, fish cell lines have become an increasingly important alternative to whole-animal testing for evaluating the effects of chemical pollutants on aquatic ecosystems. eawag.chresearchgate.net These in vitro models offer a means to assess cytotoxicity, understand mechanisms of action, and predict acute toxicity in fish. agriculturejournals.czugent.be

A variety of permanent fish cell lines derived from different tissues and species are available for toxicological screening. For example, the RTgill-W1 cell line, derived from rainbow trout gills, is standardized by the Organisation for Economic Co-operation and Development (OECD) for assessing acute aquatic toxicity. eawag.choecd.org Other lines, such as the rainbow trout gonad cell line (RTG-2) and the topminnow hepatoma cell line (PLHC-1), are also used to study the effects of environmental contaminants. researchgate.netagriculturejournals.cz These cell lines can be used to measure various endpoints, including cell viability, metabolic activity, membrane integrity, and genotoxicity through methods like the comet assay. ugent.becellosaurus.org

While these cell lines are established tools for aquatic toxicology, their specific application to study the ecotoxicological effects of this compound is not widely documented in existing literature. nih.govnih.gov However, their use represents a key methodology for future investigations into the environmental risk profile of this compound.

Examples of Fish Cell Lines Used in Ecotoxicology
Cell LineSpecies of OriginTissue of OriginCommon Toxicological ApplicationsReference
RTgill-W1Rainbow Trout (Oncorhynchus mykiss)GillAcute cytotoxicity, prediction of fish acute toxicity (OECD 249). eawag.choecd.org
RTG-2Rainbow Trout (Oncorhynchus mykiss)GonadGeneral cytotoxicity screening, virus isolation. agriculturejournals.cz
PLHC-1Topminnow (Poeciliopsis lucida)Hepatoma (Liver)Metabolic studies, genotoxicity (e.g., comet assay). researchgate.netcellosaurus.org
RTL-W1Rainbow Trout (Oncorhynchus mykiss)LiverGenotoxicity testing, immunocytochemistry. cellosaurus.org
RTgutGCRainbow Trout (Oncorhynchus mykiss)IntestineStudying dietary exposure and gastrointestinal permeability. nih.gov

Microbial Model Systems for DNA Damage Response (e.g., Yeast)

The budding yeast, Saccharomyces cerevisiae, serves as a powerful eukaryotic model organism for dissecting the intricate cellular responses to DNA damage. Its genetic tractability allows for the systematic analysis of DNA repair pathways and checkpoint controls that are highly conserved from yeast to humans. nih.govfrontiersin.org When exposed to genotoxic agents, yeast cells activate a complex network of signaling pathways, collectively known as the DNA Damage Response (DDR). This response aims to detect DNA lesions, arrest the cell cycle to allow time for repair, and induce the expression of repair-related genes. frontiersin.org

While direct studies on the DNA damage response to this compound in Saccharomyces cerevisiae are not extensively documented in publicly available research, the well-characterized DNA repair mechanisms in yeast provide a framework for predicting its likely effects. Genotoxic agents can induce a variety of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs), which are sensed by kinases like Mec1 (a homolog of human ATR) and Tel1 (a homolog of human ATM). frontiersin.orgplos.org These sensors initiate a phosphorylation cascade that activates downstream effector kinases, such as Rad53 and Chk1, which in turn regulate cell cycle progression and DNA repair processes. frontiersin.org

Yeast-based genotoxicity assays, such as those utilizing reporter genes like RNR3-lacZ, have been developed to screen for DNA-damaging agents. The RNR3 gene, encoding a subunit of ribonucleotide reductase, is strongly induced by a wide array of DNA-damaging compounds. oup.com Studies with various genotoxic agents have shown that the sensitivity of such reporter systems can be enhanced by using yeast strains with mutations in specific DNA repair pathways. For instance, a deletion in the MAG1 gene, involved in base excision repair (BER), increases sensitivity to DNA alkylating agents. oup.com Similarly, deleting the RAD2 gene from the nucleotide excision repair (NER) pathway enhances sensitivity to agents causing bulky DNA lesions. oup.com

Given that haloacetonitriles are known to induce DNA damage, it is plausible that this compound would trigger the DDR in yeast. The type of DNA lesion caused by this compound would determine which repair pathways are activated. For instance, if it causes base modifications, the BER pathway would be crucial for repair. If it leads to bulky adducts or strand breaks, NER and homologous recombination (HR) or non-homologous end joining (NHEJ) would be implicated. mdpi.commdpi.com Studies on other genotoxic agents in yeast have demonstrated that defects in HR, DDT (DNA damage tolerance), and BER pathways can lead to increased sensitivity to the compound. mdpi.com

Structure-Activity Relationship (SAR) Studies for Genotoxic Potency of Haloacetonitriles

The genotoxic potency of haloacetonitriles (HANs) is significantly influenced by the nature and number of halogen substituents on the α-carbon. Structure-activity relationship (SAR) studies have been instrumental in elucidating these trends.

Comparative Toxicological Analysis with Other Halogenated Acetonitriles

Comparative studies consistently demonstrate that the type of halogen atom is a primary determinant of a haloacetonitrile's genotoxicity. In general, the genotoxicity of HANs increases as the halogen substituent changes from chlorine to bromine to iodine. This trend is often attributed to the decreasing bond strength and increasing leaving group ability of the halogens, which enhances their reactivity with cellular macromolecules like DNA.

In a comparative analysis using the single-cell gel electrophoresis (SCGE or Comet) assay on HeLa S3 cells, brominated acetonitriles were found to be more genotoxic than their chlorinated counterparts. nih.gov Another study using Chinese hamster ovary (CHO) cells confirmed this trend, showing a descending rank order of genotoxicity as IAN > BAN ≈ DBAN > BCAN > CAN > TCAN > DCAN. capes.gov.brresearchgate.net This indicates that iodoacetonitrile (B1630358) (this compound) is the most genotoxic among the tested haloacetonitriles. capes.gov.brresearchgate.net

The following interactive table summarizes the comparative genotoxicity of various haloacetonitriles based on data from CHO cell assays. capes.gov.brresearchgate.net

Compound NameAbbreviationGenotoxicity Rank Order (Highest to Lowest)
IodoacetonitrileIAN1
BromoacetonitrileBAN2 (approx. equal to DBAN)
Dibromoacetonitrile (B109444)DBAN2 (approx. equal to BAN)
Bromochloroacetonitrile (B24974)BCAN3
ChloroacetonitrileCAN4
TrichloroacetonitrileTCAN5
Dichloroacetonitrile (B150184)DCAN6

This table is based on the declining genotoxicity rank order established in studies by Muellner et al. (2007). capes.gov.brresearchgate.net

Further studies using the SOS/umu test in Salmonella typhimurium also highlight the potent genotoxicity of brominated HANs like dibromoacetonitrile (DBN) and bromochloroacetonitrile (BCN) compared to their chlorinated analogs. oup.com These findings collectively underscore the significant contribution of the halogen's identity to the genotoxic potential of haloacetonitriles.

Computational and Theoretical Chemistry Studies of Diiodoacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and various reactivity parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the chemical structures and reactivity of molecules. ajchem-a.com DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the complex multi-electron wavefunction, which makes it a computationally efficient yet accurate approach. mdpi.com Hybrid functionals, such as B3LYP, are often employed as they have been shown to yield results that are in close agreement with experimental data for a wide range of organic molecules. nih.gov

For haloacetonitriles (HANs), including diiodoacetonitrile, DFT is used to calculate key electronic parameters that govern their reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ajchem-a.com The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

In studies of related haloacetonitriles, such as FCH₂CN and ClCH₂CN, DFT calculations have been used to determine their structural and energetic properties, including binding energies when interacting with other molecules. nih.govacs.org For instance, the M06-2X functional with an aug-cc-pVTZ basis set has been used to compute binding energies and optimized geometries of HAN complexes. acs.org Such calculations reveal how halogen substitution affects the electronic properties and interaction strengths of these compounds. While specific DFT studies focusing solely on this compound are not extensively detailed in the provided literature, the methodologies applied to other HANs are directly applicable and essential for understanding its electronic behavior and reactivity. Quantum chemical computations have been instrumental in elucidating the formation mechanisms of other haloacetonitriles, like dichloroacetonitrile (B150184) (DCAN), from precursors such as amino acids during chloramination, by calculating kinetic and thermodynamic parameters of different reaction pathways. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. wikipedia.org It is a primary computational tool for predicting absorption spectra and understanding electronic transitions. uc.pteuropa.eu The method calculates the poles in the linear response of the ground-state electron density to a time-varying electric field, which correspond to the system's excitation energies. nih.govosti.gov

The application of TD-DFT allows for the simulation of UV/Visible spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. europa.eu The accuracy of TD-DFT calculations can be sensitive to the choice of the exchange-correlation functional, and standard functionals may have limitations in accurately describing certain types of excited states, such as Rydberg or charge-transfer states. osti.gov

For complex molecules, TD-DFT can help assign experimental absorption bands to specific electronic transitions, for example, identifying them as intramolecular charge transfer (ILCT) transitions. researchgate.net While specific TD-DFT studies centered on this compound were not found in the provided search results, this method is crucial for analyzing its photophysical properties. Such calculations would reveal the nature of its low-lying excited states, which is important for understanding its photochemical stability and degradation pathways. The methodology is well-established and has been applied to a vast range of organic molecules to elucidate their excited-state behavior. uc.pteuropa.eu

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.goviitm.ac.in By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamics, and intermolecular interactions. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic coordinates. ethz.ch

MD simulations can be used to explore the conformational landscape of flexible molecules, revealing the different shapes a molecule can adopt and the energetic barriers between them. rsc.org This is essential for understanding how a molecule like this compound might interact with biological macromolecules or other environmental species. The simulation tracks the trajectory of each atom, allowing for the analysis of properties such as root-mean-square deviation (RMSD) to monitor conformational changes and the formation and breaking of interactions like hydrogen bonds. iaanalysis.com

Although specific MD simulation studies focusing on this compound were not identified in the search results, the technique is broadly applicable. For instance, MD simulations are used to study the behavior of complex biological systems, such as proteins and nucleic acids, and their interactions with small molecules. nih.goviitm.ac.in Such simulations could be employed to understand how this compound traverses biological membranes or binds to cellular targets, providing insights into its mechanisms of toxicity.

Thermodynamic Modeling of Formation and Transformation Pathways

Thermodynamic modeling is used to predict the feasibility and equilibrium of chemical reactions by calculating thermodynamic parameters such as enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). nist.govprinceton.edu These data are crucial for understanding the stability of compounds and the direction of chemical processes. princeton.edu

For haloacetonitriles, thermodynamic modeling can help elucidate their formation pathways during water disinfection and their subsequent degradation or transformation in distribution systems. rsc.org For example, it is known that HANs can undergo hydrolysis to form the corresponding haloacetamides and subsequently haloacetic acids, with the rates of these reactions being pH-dependent. rsc.orgnih.gov Computational studies on the formation of dichloroacetonitrile have used quantum chemistry to determine the reaction kinetics and chemical thermodynamics, showing that specific pathways (e.g., the aldehyde pathway) are more favorable than others. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity or a specific property, such as toxicity. europa.eu QSAR models are built by developing a mathematical relationship between calculated molecular descriptors (physicochemical properties) and an observed activity. europa.eu These models are valuable tools in toxicology for predicting the potential hazards of chemicals, often reducing the need for extensive animal testing. nih.gov

Genotoxicity, the property of chemical agents that damages the genetic information within a cell, is a key endpoint for QSAR modeling. europa.eu For disinfection byproducts like haloacetonitriles, which are often present as complex mixtures in drinking water, QSAR models can help identify the primary drivers of toxicity. nsf.govnih.gov

A comparative study on the toxicology of various haloacetonitriles developed robust QSAR models for both cytotoxicity and genotoxicity. nsf.gov In this research, the genotoxicity of this compound and other HANs was measured using the CHO cell assay for chronic exposure. The study found that this compound was among the more genotoxic HANs. nih.govnsf.gov

The QSAR model for genotoxicity was developed using several physicochemical parameters calculated for each HAN. These descriptors quantify various aspects of the molecular structure and electronic properties.

Table 1: Physicochemical Parameters and Genotoxicity Data for this compound

Compound Log P ELUMO (eV) μ (debye) Genotoxicity (μM)
This compound 0.266 -9.447 6.76 72.53

Data sourced from Wei et al. (2020). nsf.gov

The genotoxicity is expressed as the concentration that induces a specific level of DNA damage. The parameters in the table are:

Log P: The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

ELUMO: The energy of the Lowest Unoccupied Molecular Orbital, indicating the propensity to accept electrons. nsf.gov

The developed QSAR models for haloacetonitriles can predict the genotoxicity of novel or un-tested HANs based on their calculated structural and physicochemical properties, providing a valuable tool for risk assessment of drinking water contaminants. nih.govnsf.gov

Machine Learning Applications in this compound Research

The intersection of computational chemistry and machine learning has opened new avenues for understanding and predicting the properties and behavior of chemical compounds. In the context of this compound, a significant area of application for machine learning lies in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models are pivotal in predicting the biological activity and physicochemical properties of molecules, thereby accelerating research and reducing the reliance on extensive experimental testing. wikipedia.orgmdpi.comjocpr.com

Machine learning algorithms, such as Random Forest, have been effectively employed to create predictive models for the cytotoxicity of disinfection byproducts (DBPs), a class of compounds to which this compound belongs. researchgate.netnih.gov These models leverage molecular descriptors and chemical information to forecast the toxicological profiles of various DBPs.

A notable application of machine learning in this domain is the development of a framework to predict the cytotoxicity of a wide range of DBPs. nih.gov In such studies, various machine learning algorithms are screened to identify the best-performing model. For instance, the Random Forest model has demonstrated superior performance in predicting DBP cytotoxicity, achieving a high coefficient of determination and low root mean square error. nih.gov

One of the key insights from these machine learning models is the identification of crucial molecular features that drive the toxicity of DBPs. The interpretation of these models has revealed that the presence of halogen atoms is a predominant factor influencing cytotoxicity. Specifically, the inclusion of iodine and bromine in the molecular structure is associated with increased cytotoxicity, whereas chlorine is linked to a reduction in toxic effects. nih.gov This finding is directly relevant to this compound, as its two iodine atoms are predicted to contribute significantly to its cytotoxic potential.

The application of machine learning in this field is not limited to toxicity prediction. These techniques are also valuable for predicting a wide array of physicochemical properties, such as boiling point, vapor pressure, and partition coefficients, which are essential for understanding the environmental fate and transport of this compound. The integration of machine learning with quantum chemical calculations is also an emerging area, promising to enhance the accuracy and efficiency of predicting molecular properties like infrared spectra. acs.orgresearchgate.net

The predictive power of machine learning models is heavily dependent on the quality and diversity of the training data. For DBP research, this involves compiling extensive datasets of compounds with experimentally determined properties and activities. Data augmentation techniques are sometimes employed to expand the training datasets and improve the robustness and applicability domain of the models. nih.gov

The table below presents a summary of findings from a machine learning study on the cytotoxicity of disinfection byproducts, highlighting the impact of different chemical features.

Table 1: Influence of Chemical Features on DBP Cytotoxicity as Determined by a Machine Learning Model

Feature/SubstructureAssociated Effect on CytotoxicityRelevance to this compound
Iodine Atom Increased CytotoxicityHigh (Contains two iodine atoms)
Bromine Atom Increased CytotoxicityLow (Not present)
Chlorine Atom Reduced CytotoxicityLow (Not present)
Cyano Group (C≡N) Significant ContributorHigh (Present)
Carbon-Carbon Double Bond Significant ContributorLow (Not present)
Nitrogen Atom Significant ContributorHigh (Present in the nitrile group)
6-Member Ring Significant ContributorLow (Not present)

This table is generated based on findings from a study that used a Random Forest model to predict the cytotoxicity of various disinfection byproducts. nih.gov

Research Gaps and Future Directions for Diiodoacetonitrile Studies

Elucidation of Undiscovered Formation Pathways

While it is known that diiodoacetonitrile is formed during water disinfection processes, particularly in the presence of iodide, the precise chemical pathways and the full extent of its precursors are not completely understood. Research has identified certain amino acids, such as aspartic acid, asparagine, and tyrosine, as major precursors to its formation. researchgate.netresearchgate.netresearchgate.net The presence of biofilm on the inner surfaces of water distribution pipes (B44673) can also mediate the formation of halogenated acetonitriles. researchgate.net

However, the contribution of other organic and inorganic matter in natural water sources to its formation remains an area of active investigation. Future research should focus on:

Identifying a broader range of precursor compounds in diverse water matrices.

Investigating the influence of different disinfection methods and conditions (e.g., pH, temperature, disinfectant dose) on the formation kinetics and yields of this compound.

Exploring the role of microbial activity and biofilms in water distribution systems in mediating the formation of this compound. researchgate.net

A deeper understanding of these formation pathways is essential for developing source water protection strategies and optimizing water treatment processes to minimize the generation of this hazardous compound.

Comprehensive Understanding of Environmental Transformation Products

Once released into the environment, chemical compounds can undergo various transformation processes, leading to the formation of new products that may have different toxicological profiles than the parent compound. battelle.orgresearchgate.netsetac.org For this compound, there is a significant lack of knowledge regarding its environmental fate and the identity of its transformation products.

Future research priorities in this area include:

Identification of Transformation Products: Conducting laboratory and field studies to identify the biotic and abiotic degradation products of this compound in different environmental compartments, such as water and soil.

Pathway Elucidation: Determining the chemical and biological pathways through which these transformations occur, including hydrolysis, photolysis, and microbial degradation.

This knowledge is critical for conducting accurate environmental risk assessments and for understanding the long-term ecological impact of this compound contamination. nih.gov

Advanced Mechanistic Insights into Biological Interactions at the Molecular Scale

Understanding how this compound interacts with biological systems at the molecular level is fundamental to assessing its human health risk. While some studies have indicated its potential toxicity, the specific molecular mechanisms underlying these effects are not well-defined. Gaining mechanistic insights is crucial for moving beyond simple toxicity endpoints to a more predictive and preventative approach to risk assessment. rsc.orgnih.gov

Future research should aim to:

Identify the specific molecular targets of this compound and its metabolites within cells.

Elucidate the pathways of toxicity, including the role of oxidative stress, DNA damage, and disruption of cellular signaling.

Utilize advanced techniques, such as structural biology and molecular modeling, to visualize and understand the interactions between this compound and key biomolecules. nih.gov

A detailed molecular understanding will provide a stronger scientific basis for regulatory decisions and for the development of targeted interventions to mitigate potential health effects.

Development of Novel Remediation Strategies Based on Mechanistic Understanding

The development of effective and sustainable methods for removing this compound from contaminated water is a key challenge. sdiarticle5.comresearchgate.net While general remediation technologies exist, strategies tailored to the specific chemical properties of this compound are needed. A mechanistic understanding of its chemical reactivity and biological interactions can inform the design of more efficient and targeted remediation approaches. nih.govmdpi.com

Future research in this area should focus on:

Advanced Oxidation Processes: Investigating the efficacy of various advanced oxidation processes for the degradation of this compound and identifying the optimal operational parameters.

Bioremediation: Exploring the potential of microorganisms to degrade this compound and identifying the enzymes and metabolic pathways involved. nih.gov This could lead to the development of bioreactors or in-situ bioremediation strategies.

Catalytic Reduction: Investigating novel catalytic approaches, such as catalytic hydrodeiodination, for the detoxification of this compound, inspired by similar research on related halogenated compounds. researchgate.net

These novel remediation strategies should be designed to be not only effective but also economically viable and environmentally friendly. iaea.org

Integration of Multi-Omics Approaches in Toxicological Research

Modern toxicological research is increasingly moving towards a systems biology approach, integrating various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) to gain a holistic understanding of the effects of chemical exposures. researchgate.netnih.govresearchgate.net Applying these multi-omics approaches to the study of this compound would represent a significant leap forward in understanding its toxicity. nih.govdiva-portal.org

Future directions include:

Using transcriptomics to identify changes in gene expression in response to this compound exposure, revealing the cellular pathways that are affected.

Employing proteomics to identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of exposure.

Utilizing metabolomics to analyze changes in the cellular metabolic profile, which can serve as sensitive biomarkers of exposure and effect.

Integrating data from these different omics platforms can help to construct adverse outcome pathways (AOPs), providing a clear and mechanistic link from molecular initiating events to adverse health outcomes. nih.gov

Refinement of Computational Models for Predictive Capabilities

Computational models are powerful tools for predicting the formation, fate, and toxicity of chemicals, which can help to prioritize research and inform risk assessment. jmicrobiol.or.krmdpi.com For this compound, the development and refinement of such models could significantly enhance our ability to manage the risks associated with its presence in the environment. unt.edunih.gov

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models to predict the toxicity of this compound and its transformation products based on their chemical structure.

Formation and Fate Models: Creating kinetic models to predict the formation of this compound under different water treatment conditions and to simulate its environmental transport and transformation. northwestern.edu

Physiologically Based Pharmacokinetic (PBPK) Models: Developing PBPK models to simulate the absorption, distribution, metabolism, and excretion of this compound in the human body, allowing for better extrapolation from experimental data to human health risk.

The continuous refinement of these computational tools, supported by high-quality experimental data, will be invaluable for a more proactive and predictive approach to managing the challenges posed by this compound. unt.edu

Interactive Data Table: Summary of Research Gaps and Future Directions for this compound

Outline Section Key Research Gaps Proposed Future Research Directions
8.1. Elucidation of Undiscovered Formation Pathways Limited knowledge of the full range of precursors and formation kinetics.- Identification of new precursors in various water sources.- Investigation of the impact of different disinfection parameters.- Study of biofilm-mediated formation.
8.2. Comprehensive Understanding of Environmental Transformation Products Lack of information on the identity and toxicity of its environmental degradation products.- Identification of biotic and abiotic transformation products.- Elucidation of degradation pathways.- Toxicity assessment of identified products.
8.3. Advanced Mechanistic Insights into Biological Interactions The specific molecular mechanisms of toxicity are not well understood.- Identification of molecular targets.- Elucidation of toxicity pathways (e.g., oxidative stress, DNA damage).- Use of structural biology and molecular modeling.
8.4. Development of Novel Remediation Strategies Need for targeted and efficient removal technologies.- Development of advanced oxidation processes.- Exploration of bioremediation and enzymatic degradation.- Investigation of novel catalytic reduction methods.
8.5. Integration of Multi-Omics Approaches Lack of a systems-level understanding of its toxicological effects.- Application of transcriptomics, proteomics, and metabolomics.- Construction of adverse outcome pathways (AOPs).- Identification of sensitive biomarkers of exposure and effect.
8.6. Refinement of Computational Models Need for predictive tools for risk assessment and management.- Development of QSAR models for toxicity prediction.- Creation of models for formation and environmental fate.- Development of PBPK models for human health risk assessment.

Conclusion

Synthesis of Current Research Findings on Diiodoacetonitrile

This compound is an emerging nitrogenous disinfection byproduct of significant interest due to the established toxicity of related iodinated compounds. Current research confirms its formation in disinfected water, primarily from the reaction of disinfectants with specific amino acid precursors like asparagine and tyrosine, which are common in natural organic matter and biofilms. researchgate.netnih.gov While analytical methods based on gas chromatography-mass spectrometry exist for its detection, comprehensive data on its occurrence levels in global water supplies are not yet widely available. Furthermore, specific details regarding its laboratory synthesis and environmental degradation pathways are not extensively described in the literature. Toxicological studies on the broader class of iodinated DBPs indicate that this compound is likely to possess significant cytotoxic and genotoxic properties, generally exceeding those of its chlorinated and brominated counterparts. nih.gov

Broader Implications for Environmental Chemistry and Toxicology Research

The study of this compound highlights several important implications for the broader fields of environmental chemistry and toxicology. The identification of its precursors in common organic matter suggests that its formation may be widespread, necessitating the development of advanced water treatment strategies to manage these precursor compounds. researchgate.netresearchgate.net There is a clear need for further research to quantify the occurrence of this compound in drinking water and to fully characterize its environmental fate and degradation processes. Given the toxicological concerns, more detailed in-vitro and in-vivo studies are required to establish a comprehensive toxicological profile and to understand its mechanisms of action. This knowledge is essential for conducting accurate human health risk assessments and for informing future regulatory decisions regarding this and other emerging disinfection byproducts. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diiodoacetonitrile, and how can reaction conditions (e.g., solvent, temperature, catalyst) be optimized to maximize yield?

  • Methodological Answer : Synthesis should follow protocols for analogous halogenated acetonitriles (e.g., dichloro- or iodo-phenylacetonitriles ). Key variables include stoichiometric ratios of iodine sources (e.g., KI/I₂), reaction time, and inert atmosphere to prevent side reactions. Use stepwise characterization (NMR, IR, mass spectrometry) to confirm intermediate and final product identity. Reproducibility requires detailed documentation of reagent purity, solvent drying, and temperature gradients, as outlined in experimental reporting standards .

Q. What analytical techniques are critical for assessing the purity of this compound, and how should conflicting chromatographic data be addressed?

  • Methodological Answer : Combine HPLC/GC with UV-vis detection and elemental analysis. For discrepancies in retention times or peak splitting, verify column compatibility (e.g., C18 vs. polar phases) and mobile phase pH. Cross-validate with melting point analysis and 1^1H/13^13C NMR spectroscopy. Contradictions may arise from residual solvents or isotopic impurities; use preparative TLC or recrystallization for purification .

Q. How should researchers design baseline experiments to establish this compound’s stability under standard laboratory conditions?

  • Methodological Answer : Conduct accelerated degradation studies under varied pH, light, and temperature. Monitor via UV spectroscopy and iodometric titration. Include controls with stabilized analogs (e.g., diiodoacetamide) to distinguish thermal decomposition from photolytic pathways. Data should be statistically analyzed (e.g., ANOVA) to identify significant degradation factors .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the nucleophilic substitution behavior of this compound in cross-coupling reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) and DFT calculations to probe transition states. Compare reactivity with mono-iodinated analogs to assess steric and electronic influences. Use 13^{13}C-labeled acetonitrile to track carbon-iodine bond cleavage via NMR line-shape analysis. Contradictions between theoretical and experimental data require reevaluation of solvent effects or counterion participation .

Q. How can contradictions in spectral data (e.g., unexpected 1^1H NMR splitting or IR absorption bands) be systematically resolved during characterization?

  • Methodological Answer : First, verify instrument calibration using certified standards. For NMR anomalies, conduct variable-temperature studies to rule out dynamic effects (e.g., rotamers). IR contradictions may arise from solvent interactions; repeat measurements in deuterated solvents or solid-state ATR mode. Cross-reference with computational spectroscopy (e.g., Gaussian simulations) to assign ambiguous peaks .

Q. What strategies are effective in evaluating this compound’s potential as a precursor for iodinated heterocycles, and how can competing side reactions be minimized?

  • Methodological Answer : Screen catalysts (e.g., Cu(I)/Pd(0)) under microwave irradiation to enhance regioselectivity. Monitor by LC-MS for transient intermediates. Use DoE (Design of Experiments) to optimize substrate ratios and reaction time. Competing pathways (e.g., hydrolysis) are mitigated by anhydrous conditions and molecular sieves. Compare yields with mechanistic probes like radical traps or isotopic labeling .

Data Presentation and Reproducibility Guidelines

  • Supporting Information : Raw spectral data and computational input files must be archived in supplemental materials, formatted as machine-readable tables (e.g., .csv) .
  • Statistical Rigor : Report confidence intervals for kinetic data and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
  • Ethical Synthesis : Adhere to green chemistry principles (e.g., atom economy, waste reduction) and cite safety protocols for handling iodine vapors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.